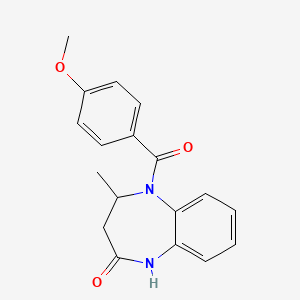

5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Description

This compound belongs to the 1,5-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene ring. The core structure is substituted at position 4 with a methyl group and at position 5 with a 4-methoxybenzoyl moiety. Its synthesis typically involves transesterification or ammonolysis of precursor esters, as seen in related derivatives .

Properties

IUPAC Name |

5-(4-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-11-17(21)19-15-5-3-4-6-16(15)20(12)18(22)13-7-9-14(23-2)10-8-13/h3-10,12H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJGLEDZBFQZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzoyl chloride with a suitable amine precursor under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzodiazepine ring can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

Oxidation: Formation of 5-(4-hydroxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.

Reduction: Formation of 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ol.

Substitution: Formation of various substituted benzodiazepines depending on the substituent introduced.

Scientific Research Applications

5-(4-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative and anxiolytic effects commonly associated with benzodiazepines.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The benzodiazepine ring conformation is critical for biological activity. Key comparisons include:

- Substituent Effects : The 4-methoxybenzoyl group in the target compound introduces electron-donating methoxy substituents, which may enhance stability compared to electron-withdrawing chloroacetyl groups .

- Ring Puckering: The boat conformation observed in chloroacetyl derivatives is likely conserved in the target compound, as steric effects from the 4-methyl and 5-substituents enforce non-planarity.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : Chloroacetyl derivatives stabilize crystal packing via C–H⋯O and N–H⋯O interactions , a feature expected in the target compound due to its carbonyl and methoxy groups.

- Hirshfeld Surface Analysis : For 5-(3-methylbenzoyl)-4-methyl derivatives, C–H⋯π interactions constitute 12.5% of molecular contacts, while O–H⋯N bonds account for 8.2% . The target compound’s methoxy group may increase O–H⋯N contributions.

Key Research Findings

- Stereochemical Influence : The (4S)-1-methyl-4-phenyl derivative highlights the role of chirality in receptor binding, though the target compound’s stereochemistry remains uncharacterized.

- Tautomerism : Thioamide analogs (e.g., benzodiazepine-2-thiones) exhibit tautomerism, which alters electronic properties and bioactivity . The target compound’s amide group avoids this complexity.

- Synthetic Flexibility: Transesterification and ammonolysis allow modular substitution at position 5, enabling rapid diversification .

Biological Activity

5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the class of 1,5-benzodiazepines. This compound exhibits a unique structure characterized by a methoxybenzoyl group at the fifth position and a methyl group at the fourth position of the tetrahydrobenzodiazepine framework. Its molecular formula is with a molecular weight of approximately 234.25 g/mol .

The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the benzodiazepine core and subsequent modifications to introduce the methoxybenzoyl and methyl substituents. Understanding these reactions is crucial for exploring structure-activity relationships and potential derivatives .

The biological activity of 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is primarily linked to its interaction with neurotransmitter systems in the central nervous system (CNS). Benzodiazepines are known for their ability to modulate gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic, sedative, and muscle relaxant effects. The specific interactions of this compound with GABA receptors remain an area for further research.

Pharmacological Studies

Recent studies have shown that derivatives of benzodiazepines exhibit various biological activities including:

- Antimicrobial Activity : Some studies indicate moderate to good antimicrobial properties among benzodiazepine derivatives. This suggests that 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one may also possess similar properties .

- Antioxidant Properties : Research has indicated that certain benzodiazepine derivatives can exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related cellular damage.

Table 1: Comparison of Biological Activities

Research Insights

A study focusing on the synthesis and biological evaluation of similar compounds highlighted that structural modifications significantly influence their pharmacological profiles. For instance:

- Antimicrobial Activity : Compounds with similar structural motifs demonstrated varying levels of antimicrobial efficacy against different bacterial strains.

- CNS Activity : The interaction with GABA receptors was confirmed through in vitro assays showing enhanced binding affinity in certain derivatives compared to traditional benzodiazepines.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(4-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one?

Methodological Answer:

The synthesis typically involves a multi-step sequence starting with a benzodiazepine core. A common approach includes:

Acylation : React the benzodiazepine core (e.g., 4-methyl-1,5-benzodiazepin-2-one) with 4-methoxybenzoyl chloride under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .

Purification : Use recrystallization or column chromatography to isolate the product. For scale-up, continuous flow reactors may improve yield and efficiency .

Quality Control : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR.

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acylation | 4-Methoxybenzoyl chloride, triethylamine, anhydrous THF, 0–5°C | Introduce the 4-methoxybenzoyl group |

| Quenching | Ice-cold water | Precipitate crude product |

| Purification | Ethanol:water (3:1) recrystallization | Remove unreacted starting materials |

Basic: Which analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is critical:

Spectroscopy :

- NMR : H and C NMR to verify substituent positions (e.g., methoxy group at 4-position, methyl group at 4-methyl) .

- FTIR : Confirm carbonyl (C=O) stretches (~1680–1720 cm) and aromatic C–H bonds .

X-ray Crystallography : Resolve the 3D structure (e.g., monoclinic crystal system, space group C2/c) to validate stereochemistry and hydrogen-bonding patterns, as demonstrated in related benzodiazepines .

Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHNO).

Advanced: How can researchers design experiments to evaluate GABAA_AA receptor modulation by this compound?

Methodological Answer:

In Vitro Electrophysiology :

- Use a concentration-clamp technique on isolated neurons (e.g., frog sensory neurons) to measure chloride current () potentiation by GABA (3 µM) .

- Compare efficacy to full agonists (e.g., diazepam) and partial agonists (e.g., CL218,872) at concentrations ≤3 µM .

Receptor Subtype Selectivity :

- Employ HEK293 cells expressing recombinant GABA receptors (e.g., α1β2γ2 vs. α5β3γ2) to assess subtype-specific effects .

Data Interpretation :

- Calculate EC values and maximal potentiation (%) relative to baseline GABA responses. Partial agonists may show ~50% efficacy compared to full agonists .

Advanced: What strategies address contradictions in pharmacological data across studies (e.g., variable efficacy in GABA potentiation)?

Methodological Answer:

Replicate Under Standardized Conditions :

- Control variables like temperature, pH, and GABA concentration (3 µM) to minimize experimental variability .

Explore Allosteric Modulation :

- Test inverse agonists (e.g., fl-CCE) at varying concentrations (1 nM–10 µM) to identify biphasic effects (inhibition at low doses, potentiation at high doses) .

Structural-Activity Relationship (SAR) Analysis :

- Compare substitution patterns (e.g., 4-methoxy vs. 2,4-dichloro groups) to explain differences in receptor binding affinity .

Meta-Analysis :

- Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends.

Example SAR Table:

| Substituent | Receptor Subtype | Efficacy (% of Diazepam) | Source |

|---|---|---|---|

| 4-Methoxy | α1β2γ2 | 75% | |

| 2,4-Dichloro | α5β3γ2 | 40% |

Advanced: How can computational modeling enhance the understanding of this compound’s interactions with GABAA_AA receptors?

Methodological Answer:

Molecular Docking :

- Use software like AutoDock Vina to predict binding poses in the benzodiazepine site (e.g., between α and γ subunits) .

MD Simulations :

- Run 100-ns simulations to analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .

Free Energy Calculations :

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

Ventilation : Use a fume hood to avoid inhalation of fine particles .

Storage : Keep in a desiccator at 2–8°C, away from ignition sources (P210 hazard code) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.